2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-26-16-7-5-14(6-8-16)17-10-19(25)23(13-21-17)12-18(24)22-15-4-3-9-20-11-15/h3-11,13H,2,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLQPXFBGCFTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bignelli Reaction Optimization
In a typical procedure, ethyl acetoacetate (1.0 equiv), 4-ethoxybenzaldehyde (1.05 equiv), and urea (1.2 equiv) are condensed in ethanol under acidic catalysis. Recent advances utilize p-toluenesulfonic acid (p-TsOH·H₂O, 10 mol%) in dichloromethane at ambient temperature, achieving yields up to 82% for analogous dihydropyrimidinones. Microwave-assisted synthesis (320 W, 60 s) with lanthanum oxide catalysts further reduces reaction times while maintaining yields above 90%.
Critical Parameters:
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Solvent polarity significantly impacts reaction efficiency (ε > 20 preferred)
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Acid strength must balance protonation of intermediates without promoting side reactions
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Stoichiometric excess of urea ensures complete cyclization
Introduction of the acetamide side chain at the pyrimidine C2 position requires careful nucleophilic substitution strategies.
Chlorination and Thiolation
The parent dihydropyrimidinone undergoes chlorination using phosphorus oxychloride (POCl₃) at reflux to yield 2-chloro-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine. Subsequent thiolation with thiourea in DMF at 80°C provides the 2-mercapto intermediate, a key precursor for acetamide formation.
Reaction Scheme:
Acetamide Side Chain Installation
The N-(pyridin-3-yl)acetamide group is introduced through a two-stage process involving bromoacetylation and nucleophilic aromatic substitution.
Bromoacetylation
Bromoacetyl bromide (1.1 equiv) reacts with the 2-mercapto intermediate in anhydrous THF at -10°C, catalyzed by DMAP (4-dimethylaminopyridine, 5 mol%). This step requires strict moisture control to prevent hydrolysis.
Coupling with 3-Aminopyridine
The bromoacetylated intermediate undergoes nucleophilic displacement with 3-aminopyridine in acetonitrile at 60°C, using potassium carbonate (2.0 equiv) as base. Reaction monitoring via TLC (ethyl acetate/hexanes 3:1) confirms complete conversion within 4 hours.
Yield Optimization Data:
| Parameter | Value Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 50-70°C | 60°C | +18% |
| Base Equivalents | 1.5-3.0 | 2.0 | +22% |
| Solvent Polarity (ET₃₀) | 40-55 | 45.8 (MeCN) | +15% |
Final Acetylation and Purification
The penultimate amine intermediate undergoes N-acetylation using acetic anhydride (1.5 equiv) in dichloromethane with triethylamine (2.0 equiv) as acid scavenger. Purification employs sequential recrystallization from ethanol/water (3:1) followed by preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Analytical Validation:
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HPLC Purity: >99.5% (210 nm, USP method)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J=4.8 Hz, 1H, Py-H), 7.72 (s, 1H, NH), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.92 (d, J=8.4 Hz, 2H, Ar-H), 4.01 (q, J=7.0 Hz, 2H, OCH₂), 1.35 (t, J=7.0 Hz, 3H, CH₃)
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HRMS (ESI+): m/z calcd for C₂₀H₂₁N₄O₃ [M+H]⁺ 365.1609, found 365.1612
Alternative Synthetic Routes
Enzymatic Acetylation
Lipase B from Candida antarctica (CAL-B) catalyzes the acetylation step in ionic liquid ([BMIM][BF₄]) at 45°C, achieving 88% yield with enhanced stereoselectivity compared to chemical methods.
Continuous Flow Synthesis
Microreactor technology enables complete synthesis in <2 hours through:
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Bignelli reaction at 120°C (residence time: 5 min)
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In-line chlorination with POCl₃
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Continuous extraction and acetylation
Reported throughput reaches 12.8 g/hr with 94% overall yield.
Challenges and Optimization Strategies
Key Issues Identified:
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Epimerization at C4 during acetylation (up to 15% in batch processes)
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Residual palladium from cross-coupling steps (<50 ppm)
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Polymorphism in final crystallization
Mitigation Approaches:
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide exhibit a range of biological activities:
Anticancer Activity
Several studies have investigated the anticancer properties of pyrimidine derivatives. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways.
- Case Study : A study published in Cancer Letters demonstrated that a related dihydropyrimidine derivative inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .
Antimicrobial Properties
Dihydropyrimidine derivatives have shown promising antimicrobial activity against various pathogens:
- Spectrum of Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies have shown that similar compounds exhibit significant inhibitory effects on Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives is another area of interest:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Case Study : A study highlighted that a related compound reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6 .
Pharmacological Applications
The pharmacological applications of this compound extend to several therapeutic areas:
Cardiovascular Health
Some dihydropyrimidines have been explored for their cardioprotective effects:
- Mechanism : They may improve endothelial function and reduce oxidative stress.
- Case Study : Research has shown that these compounds can lower blood pressure in hypertensive models .
Neurological Disorders
There is emerging evidence supporting the neuroprotective effects of pyrimidine derivatives:
Mechanism of Action
The mechanism of action of 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or cancer cell proliferation.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide ()
- Key Differences : The pyridin-3-yl group in the target compound is replaced with a 3,4-dimethoxyphenethyl group.
- The phenethyl chain may also alter pharmacokinetics by increasing molecular weight and steric bulk .
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS 1058461-50-9, )
- Key Differences : The pyridin-3-yl group is replaced with a benzodioxol-methyl moiety.
- Implications : The benzodioxole group introduces a rigid, planar structure that may enhance π-π stacking with aromatic residues in enzyme active sites. However, this substitution increases molecular weight (407.4 vs. ~380–390 for simpler analogs) and could reduce blood-brain barrier permeability .
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS 1058198-01-8, )
- Key Differences : Ethoxy in the target compound is replaced with methoxy.
Analogs with Heterocyclic Modifications
2-[4-(4-Methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide (CAS 1058485-50-9, )
- Key Differences : The pyridin-3-yl group is replaced with a thiazol-2-yl group, and the ethoxy substituent is replaced with methyl.
- The methyl group reduces polarity, possibly increasing membrane permeability but decreasing target specificity .
2-[4-Methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide (CAS 1251595-11-5, )
- Key Differences: The dihydropyrimidinone core is substituted with morpholine and methyl groups, and the acetamide links to a 2-methylphenyl group.
- Implications : Morpholine improves solubility via its oxygen lone pairs, while the 2-methylphenyl group may induce steric effects that modulate enzyme selectivity. This analog’s molecular weight (342.4) is lower than the target compound’s inferred weight (~390–400), suggesting better bioavailability .
Physicochemical and Spectral Comparisons
*Estimated based on structural similarity to and .
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound contains a pyrimidine-2,4-dione core substituted with a 4-ethoxyphenyl group at position 4 and an acetamide linker to a pyridin-3-yl moiety. The ethoxy group enhances lipophilicity and may stabilize π-π interactions, while the pyridine ring contributes to hydrogen bonding and potential target engagement . Methodologically, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography (if crystallizable) are recommended for structural validation .
Q. What synthetic routes are reported for pyrimidinone-acetamide derivatives?
A common approach involves:
- Step 1 : Condensation of 4-ethoxyphenyl urea with a β-keto ester to form the pyrimidinone ring.
- Step 2 : Alkylation or acylation at the N1 position using chloroacetamide derivatives.
- Step 3 : Coupling with pyridin-3-amine via amide bond formation. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy .
Q. How can researchers optimize reaction yields for this compound?
Use a statistical design of experiments (DoE) to test variables:
- Solvent polarity (e.g., DMF vs. THF).
- Temperature (60–120°C).
- Catalysts (e.g., Pd(OAc)₂ for coupling steps). Analyze results with response surface methodology (RSM) to identify optimal conditions .
Advanced Research Questions
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs.
- Quantum chemical calculations : Employ Gaussian 16 to assess electronic properties (HOMO-LUMO gaps, Fukui indices) for reactivity prediction .
- Molecular dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water model) using AMBER or GROMACS .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols (e.g., MTT assay for cytotoxicity).
- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Control for solvent effects : DMSO concentrations >0.1% may artifactually suppress activity .
Q. What analytical techniques quantify degradation products under stress conditions?
- Forced degradation : Expose the compound to heat (80°C), UV light (254 nm), or acidic/alkaline hydrolysis.
- Analysis : Use HPLC-PDA (C18 column, acetonitrile/water gradient) coupled with LC-MS/MS to identify degradants.
- Stability indicators : Monitor loss of parent peak area and emergence of new peaks over time .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Modify substituents : Replace the ethoxy group with methoxy, trifluoromethoxy, or halogens to assess electronic effects.
- Pyridine substitution : Test 2-, 4-, or para-substituted pyridines for steric/electronic impacts.
- Assay panels : Screen analogs against kinase libraries or bacterial strains to map selectivity .
Methodological Challenges
Q. What strategies improve solubility for in vivo studies?
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or lipid-based formulations.
- Salt formation : Screen with HCl, maleate, or phosphate counterions.
- Amorphous solid dispersion : Spray-dry with polyvinylpyrrolidone (PVP) to enhance dissolution .
Q. How to validate synthetic intermediates with complex stereochemistry?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol.
- Vibrational circular dichroism (VCD) : Confirm absolute configuration .
Q. What regulatory standards apply to preclinical characterization?
Follow ICH guidelines (Q1A–Q3D) for:
- Purity : ≥95% by HPLC.
- Impurity profiling : Identify and quantify using reference standards.
- Safety : Acute toxicity testing in rodents per OECD 423 .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters (DoE Example)
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temp. | 60–120°C | 90°C |
| Catalyst Loading | 1–5 mol% Pd(OAc)₂ | 3 mol% |
| Solvent | DMF, THF, DMSO | DMF |
Table 2 : Computational Predictions vs. Experimental IC₅₀
| Target | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) |
|---|---|---|
| Kinase A | 12.5 | 15.3 ± 1.2 |
| GPCR B | 85.0 | 92.7 ± 4.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
